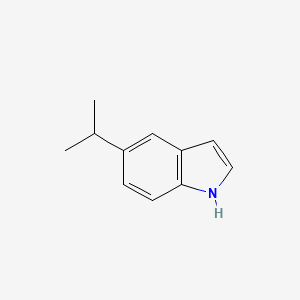

5-(1-Methylethyl)-1H-indole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-propan-2-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-8(2)9-3-4-11-10(7-9)5-6-12-11/h3-8,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVLQBYXKBTHJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441661 | |

| Record name | 5-(1-Methylethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97820-51-4 | |

| Record name | 5-(1-Methylethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Propan-2-yl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 5 1 Methylethyl 1h Indole and Its Analogues

Classical Indole (B1671886) Synthesis Approaches and their Academic Relevance

The classical methods for indole synthesis, many named after their discoverers, remain cornerstones of heterocyclic chemistry education and continue to find application in research. These reactions provide fundamental insights into the chemical reactivity of aromatic systems and the mechanisms of ring-forming reactions.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a widely used method for preparing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A key wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) yields the aromatic indole. wikipedia.org

For the synthesis of 5-(1-Methylethyl)-1H-indole, the logical starting material would be 4-isopropylphenylhydrazine. The regioselectivity of the Fischer synthesis is generally predictable. A substituent at the para-position of the phenylhydrazine ring, as in this case, will result in substitution at the 5-position of the indole ring. youtube.com Conversely, ortho-substituted phenylhydrazines yield 7-substituted indoles, and meta-substituted phenylhydrazines can produce a mixture of 4- and 6-substituted indoles. The reaction is influenced by the electronic nature of the substituents; electron-donating groups on the phenylhydrazine ring tend to accelerate the reaction, while electron-withdrawing groups can hinder it. youtube.comnih.govresearchgate.netacs.org

The reaction can be catalyzed by a range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.org Modifications, such as the Buchwald modification, utilize palladium catalysis to form the indole from aryl bromides and hydrazones, supporting the intermediacy of hydrazones in the classical pathway. wikipedia.org

Also known as the Bischler-Möhlau indole synthesis, this method involves the reaction of an α-halo-ketone (such as α-bromoacetophenone) with an excess of an aniline (B41778) in the presence of an acid catalyst. wikipedia.orgchemeurope.com The synthesis of a 5-substituted indole like this compound would employ 4-isopropylaniline (B126951) as the starting material.

The mechanism is complex and can proceed through multiple pathways, sometimes leading to a mixture of regioisomers. nih.gov A common pathway involves the initial formation of an α-arylamino ketone, which then reacts with a second molecule of aniline to form an imine intermediate. wikipedia.orgchemeurope.comnih.gov This intermediate undergoes an intramolecular electrophilic cyclization, followed by elimination of an aniline molecule and tautomerization to yield the final indole product. wikipedia.orgnih.gov The reaction conditions are often harsh, which has limited its widespread use compared to the Fischer synthesis. wikipedia.orgchemeurope.com However, modern variations using microwave irradiation have been developed to achieve milder conditions. chemeurope.com

The Madelung synthesis is an intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures to produce an indole. wikipedia.org To synthesize this compound, the required precursor would be an N-acylated 4-isopropyl-2-methylaniline. The mechanism involves the deprotonation of both the amide nitrogen and the benzylic methyl group by a strong base, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl. quimicaorganica.org

The traditional Madelung synthesis is often limited by its requirement for harsh conditions (e.g., sodium or potassium alkoxides at 200–400 °C), which are incompatible with many functional groups. wikipedia.org Consequently, several modifications have been developed.

Base Modification : The use of potassium bases (like potassium t-butoxide) has been shown to be more effective than sodium alkoxides. researchgate.net

Activating Groups : Introducing electron-withdrawing groups adjacent to the methyl group facilitates the formation of the benzylic anion, allowing for much milder reaction conditions. researchgate.netresearchgate.net

Smith-Madelung Synthesis : This variant uses organolithium reagents to deprotonate 2-alkyl-N-trimethylsilyl anilines, which then react with esters or carboxylic acids. wikipedia.org

Tandem Approaches : A recent development employs a mixed base system of LiN(SiMe₃)₂ and CsF to mediate a highly efficient tandem Madelung synthesis under milder conditions. organic-chemistry.org

These variants have significantly expanded the synthetic scope of the Madelung reaction, making it applicable to a wider range of substituted indoles. nih.govacs.org

The Reissert indole synthesis transforms an o-nitrotoluene and diethyl oxalate (B1200264) into an indole-2-carboxylic acid, which can then be decarboxylated to the parent indole. wikipedia.orgdrugfuture.com For a 5-isopropyl substituted indole, the synthesis would commence with 4-isopropyl-2-nitrotoluene.

The mechanism involves two main stages:

Condensation : The o-nitrotoluene is deprotonated at the methyl group by a strong base (typically potassium ethoxide), and the resulting carbanion attacks diethyl oxalate to form an ethyl o-nitrophenylpyruvate. wikipedia.orgyoutube.com

Reductive Cyclization : The nitro group of the pyruvate (B1213749) intermediate is reduced to an amine (e.g., using zinc in acetic acid or catalytic hydrogenation). The newly formed amine then undergoes a spontaneous intramolecular cyclization by attacking the adjacent ketone, followed by dehydration to form the indole-2-carboxylic acid. wikipedia.orgyoutube.comresearchgate.net

The Reissert synthesis is particularly useful for preparing indoles with a carboxylic acid handle at the 2-position, which can be valuable for further functionalization. Stereochemical control is not a primary consideration in the main ring-forming steps as the process leads to an aromatic product.

The Nenitzescu indole synthesis is a condensation reaction between a benzoquinone and a β-aminocrotonic ester (an enamine) to produce 5-hydroxyindole (B134679) derivatives. wikipedia.orgsynarchive.com This method is highly specific for the synthesis of 5-hydroxyindoles, which is a key limitation if other substitution patterns are desired directly. researchgate.net

The mechanism consists of a sequence of steps including a Michael addition of the enamine to the quinone, followed by a nucleophilic attack from the enamine pi bond to a carbonyl carbon, and a subsequent elimination/aromatization cascade. wikipedia.org While this method would not directly yield this compound, it is a powerful tool for accessing the 5-hydroxyindole scaffold, which is a precursor to important biological molecules like serotonin (B10506). wikipedia.org The resulting hydroxyl group could potentially be chemically modified in subsequent synthetic steps to achieve different functionalities. The reaction performs best in polar solvents, and Lewis acid catalysis can be used to improve efficiency. wikipedia.org

Table 1: Comparison of Classical Indole Synthesis Methods

| Synthesis Method | Starting Materials | Typical Conditions | Key Features & Limitations |

|---|---|---|---|

| Fischer | Phenylhydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis) | Versatile; predictable regioselectivity for 5-substituted indoles; can be harsh. wikipedia.orgyoutube.com |

| Bischler | α-Halo-ketone, Aniline | Acid catalyst, excess aniline | Forms 2-aryl indoles; harsh conditions; potential for regioisomeric mixtures. wikipedia.orgchemeurope.comnih.gov |

| Madelung | N-Acyl-o-toluidine | Strong base, high temperature | Intramolecular cyclization; classic method has low functional group tolerance; modern variants allow milder conditions. wikipedia.orgresearchgate.net |

| Reissert | o-Nitrotoluene, Diethyl oxalate | Strong base, then reduction (e.g., Zn/HOAc) | Yields indole-2-carboxylic acids; useful for introducing a C2 substituent. wikipedia.orgresearchgate.net |

| Nenitzescu | Benzoquinone, Enamine | Acid catalyst | Specifically produces 5-hydroxyindoles; limited to this substitution pattern. wikipedia.orgresearchgate.net |

Modern Catalytic Methods in this compound Synthesis

In recent decades, transition-metal catalysis has revolutionized the synthesis of indoles, offering milder reaction conditions, improved functional group tolerance, and novel pathways for ring construction. These methods often provide access to highly substituted indoles that are difficult to prepare using classical approaches. semanticscholar.org

A predominant strategy involves the palladium- or copper-catalyzed coupling of a suitably substituted aniline with an alkyne, followed by an intramolecular cyclization. For the synthesis of a 5-substituted indole, a 4-substituted-2-haloaniline (e.g., 4-isopropyl-2-iodoaniline) could be used.

Key catalytic approaches include:

Palladium-Catalyzed Synthesis : These methods are highly versatile and can involve various reaction cascades. A common route is the Sonogashira coupling of a 2-haloaniline with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-alkynylaniline. tandfonline.commdpi.com Other palladium-catalyzed reactions include C-H activation and multicomponent reactions that assemble the indole ring from simpler precursors. tandfonline.com

Copper-Catalyzed Synthesis : Copper catalysts are often used for intramolecular cyclizations of 2-alkynylanilines. These reactions can be more cost-effective than their palladium counterparts and are effective for synthesizing a range of substituted indoles. tandfonline.comorganic-chemistry.org

Ruthenium-Catalyzed Synthesis : Ruthenium catalysts have been employed for the hetero-cyclization of amines and amides to form substituted indoles, often with excellent yields. tandfonline.com

Borane-Catalyzed Reactions : Transition-metal-free approaches have also emerged. For instance, B(C₆F₅)₃ has been used to catalyze the C(3)-alkylation of indoles, demonstrating a modern approach to functionalizing the pre-formed indole core. nih.govacs.org

These modern catalytic methods provide powerful and flexible tools for the synthesis of this compound and other complex indole analogues, enabling greater control and efficiency than many classical routes. researchgate.net

Palladium-Catalyzed Indole Construction and Functionalization Strategies

Palladium-based methodologies are among the most powerful and widely used tools for synthesizing nitrogen-containing heterocycles, including indoles. mdpi.com These strategies encompass a range of reactions from intramolecular cyclizations to direct C-H functionalizations, enabling the construction of the core indole structure and the introduction of various substituents.

One prominent approach involves the intramolecular cyclization of suitably functionalized anilines. For instance, palladium catalysts can facilitate the cyclization of o-alkynylanilines. This process, often following a Sonogashira cross-coupling to prepare the alkynylaniline precursor, is an effective method for forming the indole's pyrrole (B145914) ring. mdpi.com Another powerful technique is the Heck reaction, which can be applied to create indoles from iodo aza-tethered vinylogous carbonates. mdpi.com

Palladium catalysis is also instrumental in the direct functionalization of the indole nucleus through C-H activation. This allows for the introduction of aryl or other groups without the need for pre-functionalized substrates, representing a more atom-economical approach. researchgate.net For example, the palladium-catalyzed intramolecular C-H arylation of amides provides access to indoles with functional groups that might not be compatible with traditional methods. tandfonline.com Cascade reactions, such as a Tsuji-Trost reaction followed by a Heck coupling, have been developed for a straightforward synthesis of functionalized indole derivatives like indole-3-acetic acids. researchgate.net

Below is a table summarizing key palladium-catalyzed strategies for indole synthesis.

| Strategy | Catalyst System (Typical) | Reactants | Description |

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃ | Iodo aza-tethered vinylogous carbonates | Intramolecular cyclization to form the indole ring system. mdpi.com |

| Sonogashira Coupling & Cyclization | Pd catalyst, Cu co-catalyst | o-Haloanilines and terminal alkynes | A two-step process involving C-C bond formation followed by amine addition to the triple bond. mdpi.com |

| Oxidative Annulation | Pd catalyst | Anilines and electron-withdrawing substituted alkynes | A one-pot synthesis where enamines formed in situ undergo double C-H activation. mdpi.com |

| Intramolecular C-H Arylation | Pd catalyst | Amides | Visible-light mediated reaction that tolerates enolizable functional groups. tandfonline.com |

| Cascade Cyclocarbopalladation | Pd(0) catalyst | 2-Nitroarylhalides and p-tosylhydrazones | Involves a Barluenga cross-coupling followed by a reductive cyclization. tandfonline.com |

Ruthenium-Catalyzed C-H Activation for Indole Scaffold Modifications

Ruthenium catalysts have emerged as highly effective tools for the C-H activation and subsequent functionalization of indoles. mdpi.com These methods provide a direct pathway to modify the indole scaffold under relatively mild conditions, avoiding the need for pre-functionalized starting materials and thus offering a more sustainable synthetic route. researchgate.net

Ruthenium-catalyzed C-H activation typically involves the use of a directing group on the aniline or indole nitrogen, which chelates to the metal center and positions it for selective activation of a specific C-H bond. mdpi.com For instance, removable directing groups like a pyrimidyl group on an aniline can direct the ruthenium catalyst to perform a [3+2] annulation with alkynes, leading to 2,3-disubstituted indoles. mdpi.com

The mechanism often begins with the ruthenium catalyst performing an irreversible C(sp²)–H activation with the assistance of the directing group. This is followed by coordination of the coupling partner, such as an alkyne, and its migratory insertion into the Ru-C bond. researchgate.net In some cases, the reactions are redox-neutral, as seen in the [3+2] cycloaddition of N-nitrosoanilines with alkynes. researchgate.net Electrochemical methods have also been developed where an electric current is used to recycle the active ruthenium catalyst, allowing the reaction to proceed in environmentally benign solvents like water. mdpi.com

While the C-2 and C-3 positions of the indole ring are inherently more reactive, achieving regioselective functionalization on the benzene (B151609) portion (C-4, C-5, C-6, C-7) is a significant challenge. nih.gov Ruthenium-catalyzed C-H activation has shown promise in controlling this regioselectivity. Directing groups are crucial in guiding the catalyst to less reactive positions. For example, a carbamoyl (B1232498) group at the N-1 position of indole can direct a ruthenium catalyst to functionalize the C-2 position. rsc.org

Achieving functionalization at the C-5 position often requires more elaborate strategies. While direct C-5 C-H activation is difficult due to the reactivity of other sites, indirect methods can be employed. One strategy involves the use of a removable directing group at the C-3 position, which can sterically or electronically influence the catalyst to target the C-4 or C-5 positions of the benzene ring. researchgate.netnih.gov Although less common than palladium or copper in this specific context, ruthenium systems are being explored for such transformations. For instance, arylation of pyrimidyl-substituted indoles at the C-2 position has been achieved with ruthenium catalysts. mdpi.com The development of methods for direct and selective C-5 functionalization remains an active area of research.

Other Transition Metal-Mediated Cyclization and Functionalization Techniques

Beyond palladium and ruthenium, a variety of other transition metals are employed to mediate the synthesis and functionalization of indoles, each offering unique reactivity and selectivity. mdpi.com

Copper: Copper catalysis is a cost-effective and environmentally friendly alternative for indole synthesis. nih.gov Copper-catalyzed methods include intramolecular oxidative C-H activation and amination of acylaminoacrylonitriles. tandfonline.com Copper can also mediate the Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling to assemble multisubstituted indoles. researchgate.net Furthermore, copper catalysis has been used for the regioselective C-5 alkylation of indoles that have a directing carbonyl group at the C-3 position. nih.gov

Cobalt: As an earth-abundant metal, cobalt is an attractive catalyst. Cp*Co(III) catalysts have been used for the redox-neutral synthesis of indoles from Boc-arylhydrazines and alkynes. mdpi.com Cobalt can also catalyze the intramolecular cross-dehydrogenative coupling of ortho-alkenylanilines to yield indoles. mdpi.com

Rhodium: Rhodium(III) catalysts are effective for the one-pot, regioselective preparation of indole derivatives from N-nitrosoanilines and sulfoxonium ylides. This process involves C-H bond activation, C-C bond formation, N-N bond cleavage, and subsequent C-N bond creation. tandfonline.com

Gold: Gold catalysts are particularly effective in activating alkynes. They have been used to catalyze the cyclization of 2-alkynylarylazides and 2-alkynylnitroarenes to form the indole core. researchgate.net Gold catalysis also enables the synthesis of densely functionalized polycyclic indole derivatives through tandem dearomatization/ipso-cyclization/Michael addition sequences. nih.gov

The table below highlights some of these alternative transition-metal-mediated methods.

| Metal | Catalyst System (Typical) | Reactants | Reaction Type |

| Copper | Cu(OAc)₂ | Acylaminoacrylonitriles | Intramolecular oxidative C–H activation-amination. tandfonline.com |

| Cobalt | Cp*Co(III) | Boc-arylhydrazines and alkynes | Redox-neutral synthesis via N-N bond cleavage. mdpi.com |

| Rhodium | Rh(III) catalyst | N-nitrosoanilines and sulfoxonium ylides | Tandem one-pot synthesis involving C-H activation. tandfonline.com |

| Gold | Gold(I) catalyst | Ugi adducts | Tandem dearomatization/ipso-cyclization/Michael addition. nih.gov |

Chemo-, Regio-, and Stereoselective Synthesis Methodologies for Indole Derivatives

Achieving high levels of selectivity is a primary goal in modern organic synthesis, and the preparation of complex indole derivatives is no exception.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In indole synthesis, this can be crucial when dealing with multifunctional substrates. For example, borane (B79455) Lewis acids have been used to achieve the chemoselective N-carboxamidation of indoles with isocyanates, leaving other reactive sites untouched. aalto.fi The choice of transition metal can also dictate chemoselectivity; in certain cross-coupling reactions, a Pd(0) catalyst favors the formation of five- and six-membered rings, while a Cu(I) catalyst selectively produces larger rings. acs.org

Regioselectivity , or the control of the position of a chemical bond formation, is a significant challenge in indole chemistry due to the multiple C-H bonds with varying reactivity. nih.gov As discussed, directing groups are a key strategy. A removable pivaloyl directing group at the C-3 position of indole can be used to selectively direct arylation to either the C-4 position (with a palladium catalyst) or the C-5 position (with a copper catalyst). nih.gov This regiocontrolled approach allows for the functionalization of each C-H bond on the indole scaffold without requiring prefunctionalization. researchgate.net

Stereoselectivity involves controlling the three-dimensional arrangement of atoms in a molecule. This is particularly important when synthesizing chiral indole alkaloids or pharmaceutical agents. Palladium-catalyzed asymmetric allylic alkylation of indolines has been used to synthesize N-allylindoles with high enantioselectivity (up to 97% ee). rsc.org Similarly, the enantioselective C-3 allylation of 3-substituted-1H-indoles can be achieved using a palladium catalyst with a chiral ligand to construct a quaternary stereocenter. nih.gov Multi-component reactions, such as the [3+2] cycloaddition to form spiro[pyrrolidine-2,3′-oxindoles], can also proceed with high regio- and stereoselectivity. mdpi.com

Advanced Synthetic Methodologies for this compound Derivatives

Synthesizing derivatives of this compound specifically requires methods that can either introduce the isopropyl group at the C-5 position of a pre-formed indole or construct the indole ring from a precursor already containing the p-isopropyl-substituted benzene ring.

Advanced methods often focus on direct C-H functionalization to avoid lengthy synthetic sequences. A strategy for introducing an alkyl group at the C-5 position could involve a copper-catalyzed regioselective C-5 alkylation. This has been demonstrated using indoles with a carbonyl directing group at the C-3 position, which guides the copper-carbene species to the C-5 C-H bond. nih.gov While demonstrated with α-diazomalonates, this principle could potentially be adapted for the introduction of an isopropyl group.

Alternatively, classical methods can be adapted with modern catalysts. The Fischer indole synthesis, which reacts a phenylhydrazine with an aldehyde or ketone, is a foundational method. nih.gov Starting with p-isopropylphenylhydrazine and an appropriate carbonyl compound under modern catalytic conditions (e.g., using Lewis acids or transition metals to improve yield and conditions) would directly construct the 5-isopropylindole core.

Another approach is the Gassman indole synthesis, which involves the reaction of an aniline with a thioether. luc.edu Using 4-isopropylaniline as the starting material in a Gassman synthesis would also lead to the desired 5-substituted indole. While traditional, these routes can be considered advanced when combined with modern purification techniques and catalytic systems that improve their efficiency and scope.

Direct iodination at the C-5 position of indole, which can be achieved regioselectively without any metal catalyst, provides a versatile handle for further functionalization. rsc.org The resulting 5-iodoindole (B102021) can then undergo transition-metal-catalyzed cross-coupling reactions, such as a Suzuki or Negishi coupling, to introduce the isopropyl group.

One-Pot and Multicomponent Reaction Protocols

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without the isolation of intermediates. Several MCRs have been adapted for the synthesis of substituted indoles, which can be applied to the preparation of the this compound scaffold.

A prominent example is the Fischer indole synthesis, a classic method that can be performed in a one-pot fashion. wikipedia.orgrsc.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone. For the synthesis of this compound, 4-isopropylaniline would be the starting material, which is first converted to (4-isopropylphenyl)hydrazine (B1333479). The subsequent reaction with a suitable carbonyl compound, such as acetaldehyde (B116499) or a protected equivalent, under acidic conditions would yield the target indole. While specific examples detailing a one-pot Fischer synthesis of this compound are not abundant in readily available literature, the general applicability of this method is well-established. wikipedia.orgrsc.org

Modern variations of indole synthesis through MCRs often employ transition metal catalysis. For instance, a one-pot, three-component coupling reaction involving a 2-iodoaniline (B362364), a terminal alkyne, and an aryl iodide under Sonogashira coupling conditions has been developed for the synthesis of polysubstituted indoles. nih.gov This methodology could potentially be adapted for the synthesis of this compound by utilizing 2-iodo-4-isopropylaniline (B1315263) as the starting material.

Another versatile MCR approach involves the condensation of an indole, an aldehyde, and an active methylene (B1212753) compound. mdpi.com While this method is typically used for the functionalization of a pre-existing indole core, it highlights the power of MCRs in rapidly generating molecular complexity.

| Reaction Type | Starting Materials | Key Features | Potential for this compound Synthesis |

| Fischer Indole Synthesis | (4-isopropylphenyl)hydrazine, Aldehyde/Ketone | Acid-catalyzed, in situ hydrazone formation and cyclization | High, by using appropriate starting materials. |

| Sonogashira Coupling/Cyclization | 2-Iodo-4-isopropylaniline, Terminal Alkyne, Aryl Iodide | Palladium/Copper-catalyzed, good functional group tolerance | Feasible, requires synthesis of the specific iodoaniline. |

| Multi-component Condensation | This compound, Aldehyde, Active Methylene Compound | Base-catalyzed, rapid construction of complex derivatives | Applicable for diversification, not primary synthesis. |

Microwave-Assisted Organic Synthesis of Indole Derivatives

Microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by offering significant rate enhancements, higher yields, and often cleaner reaction profiles compared to conventional heating methods. nih.gov The synthesis of indole derivatives has greatly benefited from this technology, with many classical indole syntheses being adapted for microwave conditions. nih.gov

The Fischer indole synthesis, for example, can be significantly accelerated under microwave irradiation. organic-chemistry.org The reaction of a phenylhydrazine with a ketone in the presence of an acid catalyst can be completed in minutes under microwave heating, compared to hours with conventional methods. This rapid and efficient protocol is highly applicable to the synthesis of this compound. The use of solid supports in conjunction with microwave irradiation can further enhance reaction efficiency and simplify product purification. nepjol.info

Microwave assistance is also highly effective for various cross-coupling reactions used in indole synthesis. A microwave-assisted, one-pot, three-component reaction under Sonogashira conditions provides a rapid entry to polysubstituted indoles. nih.gov This method involves the coupling of a 2-iodoaniline with a terminal alkyne, followed by an intramolecular cyclization. The use of microwave irradiation dramatically reduces the reaction times for both the coupling and cyclization steps.

The Bischler-Mohlau indole synthesis, another classical method, has also been successfully adapted to microwave conditions, often under solvent-free conditions, which further enhances its green chemistry credentials. organic-chemistry.org This reaction involves the cyclization of an α-arylamino-ketone in the presence of an acid catalyst.

| Reaction | Reactants | Catalyst/Conditions | Reaction Time (Microwave) | Yield |

| Fischer Indole Synthesis | Phenylhydrazines, Ketones | Acid (e.g., p-TsOH) | Minutes | Generally high |

| Sonogashira Coupling/Cyclization | 2-Iodoanilines, Terminal Alkynes | Pd/Cu catalysts, Base | 10-30 minutes | Moderate to excellent |

| Bischler-Mohlau Synthesis | α-Arylamino-ketones | Acid | Minutes | Good |

Diversification Strategies for the this compound Scaffold

Once the this compound core has been synthesized, further diversification is often necessary to explore its structure-activity relationships for various applications. The indole nucleus offers several positions for functionalization, with the N-H, C2, and C3 positions being the most reactive towards electrophilic substitution. youtube.com

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules, avoiding the need for pre-functionalized starting materials. nih.gov For the this compound scaffold, C-H activation strategies can be employed to introduce various substituents at different positions. Palladium-catalyzed C-H arylation, for example, can be directed to the C2 or C7 positions depending on the choice of directing group on the indole nitrogen. nih.gov Iron-catalyzed C-H functionalization with diazo compounds offers a mild and efficient method for introducing alkyl groups, primarily at the C3 position. researchgate.net

Electrophilic Substitution: Classical electrophilic substitution reactions are a straightforward way to introduce functional groups onto the indole ring. Reactions such as halogenation, nitration, and Friedel-Crafts acylation can be employed. The directing effect of the isopropyl group at the 5-position will influence the regioselectivity of these substitutions on the benzene ring portion of the indole.

Cross-Coupling Reactions: For more complex modifications, palladium-catalyzed cross-coupling reactions are invaluable. wikipedia.org If a halogen atom is introduced onto the this compound scaffold (e.g., at the C2, C3, C4, or C6 position), this can serve as a handle for Suzuki, Sonogashira, or Heck coupling reactions to introduce new carbon-carbon bonds. The Sonogashira coupling, in particular, is useful for introducing alkyne functionalities, which can be further elaborated. wikipedia.orgorganic-chemistry.org

| Diversification Strategy | Target Position(s) | Typical Reagents/Catalysts | Introduced Functional Group |

| C-H Arylation | C2, C7 | Palladium catalysts, Directing groups | Aryl groups |

| C-H Alkylation | C3 | Iron catalysts, Diazo compounds | Alkyl groups |

| Electrophilic Halogenation | Various | NBS, NCS, I2 | Halogen atoms (Br, Cl, I) |

| Friedel-Crafts Acylation | C3 | Acyl chlorides, Lewis acids | Acyl groups |

| Suzuki Coupling | Halogenated positions | Palladium catalysts, Boronic acids | Aryl or vinyl groups |

| Sonogashira Coupling | Halogenated positions | Palladium/Copper catalysts, Terminal alkynes | Alkynyl groups |

Structure Activity Relationship Sar and Ligand Design Principles for 5 1 Methylethyl 1h Indole Derivatives

Fundamental Principles of Structure-Activity Correlation within the Indole (B1671886) Chemical Class

The indole scaffold is considered a "privileged" structure in drug discovery due to its presence in a vast number of natural products and synthetic compounds with significant biological activities. researchgate.netnih.gov Its versatility stems from several key chemical features that govern its molecular interactions:

Hydrogen Bonding Capability: The N-H group of the indole ring is a crucial hydrogen bond donor, a role that is fundamental to the binding affinity of many indole derivatives with their target proteins. researchgate.net The ability to form this hydrogen bond is often a key determinant of biological activity.

Aromatic System: The bicyclic aromatic structure provides a planar surface for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket.

Hydrophobic Nature: The indole ring system is predominantly hydrophobic, facilitating favorable interactions within nonpolar cavities of biological targets.

Dipole Moment: The distribution of electrons within the indole ring creates a dipole moment, which can influence long-range electrostatic interactions with a target receptor.

SAR studies within the broader indole class have established that the type, position, and orientation of substituents on the indole ring can dramatically modulate a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net

Positional and Substituent Effects on Molecular Recognition and Interactions

The N-1 position of the indole ring is a frequent site for chemical modification in drug design. Substitution at this position directly impacts the hydrogen-bonding capacity of the indole nucleus and can significantly alter the compound's physicochemical properties.

Elimination of H-Bond Donation: Introducing a substituent at the N-1 position removes the N-H proton, thereby eliminating its ability to act as a hydrogen bond donor. nih.gov If this hydrogen bond is critical for binding to the target, N-1 substitution can lead to a significant loss of activity. Conversely, if this interaction is not required or is detrimental, substitution can be favorable. nih.gov

Modulation of Physicochemical Properties: N-1 substituents can be used to modify lipophilicity, metabolic stability, and solubility. For example, adding small alkyl groups like methyl or ethyl can increase lipophilicity.

Introduction of New Interaction Points: Larger or more complex substituents at N-1 can introduce new points of interaction with the target protein, potentially accessing adjacent binding pockets and increasing potency or altering the activity profile. researchgate.net For instance, indole derivatives with tertiary amino and phenyl groups at the N-1 nitrogen have shown significant activity against Staphylococcus aureus. nih.gov

The table below illustrates how different substituents at the N-1 position of a benzoxazepinone core (structurally related to indoles) affect its biological activity in inducing cell differentiation.

| Compound | N-1 Substituent | Activity (EC₅₀, µM) | Lipophilic Efficiency (LipE) |

|---|---|---|---|

| OXS007002 | Isopropyl | 0.25 | 5.3 |

| 11 | Trifluoroethyl | 1.9 | 3.9 |

| 14 | Phenyl | 0.22 | - |

Data sourced from a study on 1,5-dihydrobenzo[e] nih.govacs.orgoxazepin-2(3H)-ones. mdpi.com

The C-5 position is located on the benzene (B151609) portion of the indole ring, and substituents here can significantly influence interactions with the target protein. The isopropyl group at this position has specific properties that contribute to biological activity:

Hydrophobicity and Steric Bulk: The isopropyl group is a moderately sized, hydrophobic substituent. Its presence can enhance binding affinity by occupying a hydrophobic pocket in the target protein. This steric bulk can also provide a degree of selectivity, favoring targets with appropriately sized binding cavities.

Electronic Effects: As an alkyl group, the isopropyl substituent is weakly electron-donating, which can subtly influence the electronic properties of the indole ring system.

The introduction of other functional groups onto the 5-(1-methylethyl)-1H-indole scaffold allows for extensive fine-tuning of its pharmacological properties.

Halogens (F, Cl, Br): Halogen atoms are commonly used in medicinal chemistry to modulate electronic properties and metabolic stability. Their introduction can alter the acidity of the N-H proton and create new interactions (e.g., halogen bonds). In some series, halogen substitution on the indole ring is favorable for cytotoxic activity. nih.gov For example, 5,6-dibrominated indole metabolites have shown anti-cancer and anti-inflammatory properties. nih.gov

Methoxy (B1213986) (-OCH₃): A methoxy group can act as a hydrogen bond acceptor and is moderately electron-donating. Its effect is highly position-dependent. In one study on ALOX15 inhibitors, the position of a methoxy group on a phenyl-indole scaffold was critical for allosteric inhibition, influencing how the inhibitor positioned itself in the binding pocket. mdpi.com

Nitro (-NO₂): The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence can significantly alter the electronic character of the indole ring. In a study of substituted phenylazo derivatives, the presence of a p-nitro group resulted in the highest antimicrobial activity compared to less electron-withdrawing groups, an effect that correlated with Hammett's constant. nih.gov

Pyrazole (B372694) Moieties: Incorporating a pyrazole ring can introduce additional hydrogen bond donor and acceptor sites, potentially increasing binding affinity and selectivity. The replacement of a trifluoromethyl group with other substituents on a pyrazolyl residue attached to a carboline core led to a marked loss of activity, demonstrating the specific requirements of the binding site. acs.org

The following table summarizes the effects of various substituents on the pyrazolyl ring of a tetrahydro-γ-carboline core on its potency as a CFTR potentiator.

| Compound | Substituent on Pyrazole Ring | Potency (EC₅₀, µM) |

|---|---|---|

| 3 | Trifluoromethyl | 0.24 |

| 5 | Methyl | 60 |

| 6 | Isopropyl | 5.7 |

| 7 | Phenyl | 0.82 |

Data sourced from a study on 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. acs.org

Conformational Flexibility and Rigidity in this compound Analogues and their Activity

The three-dimensional shape of a ligand is paramount for its interaction with a biological target. The degree of conformational flexibility or rigidity in an indole derivative can significantly impact its potency and selectivity.

Flexible Analogues: While rigidity can be beneficial, some degree of flexibility is often necessary for a ligand to adapt to the specific geometry of a binding site. Flexible side chains can allow a molecule to adopt different conformations to bind to multiple related targets or to navigate through channels to reach the binding site.

By strategically balancing rigidity and flexibility, medicinal chemists can optimize the affinity and selectivity of this compound analogues for their intended biological target.

Molecular Hybridization and Scaffold Hopping Approaches in Indole Derivative Design

Advanced drug design strategies such as molecular hybridization and scaffold hopping are employed to explore new chemical space and develop novel indole derivatives with improved properties.

Molecular Hybridization: This approach involves combining two or more pharmacophoric subunits from different bioactive molecules into a single hybrid compound. nih.gov The aim is to create a new molecule with a unique activity profile, potentially acting on multiple targets or having enhanced potency on a single target. For example, creating indole-triazole conjugates has emerged as a promising strategy in drug development, leveraging the favorable properties of both heterocyclic systems. nih.gov

Scaffold Hopping: This computational or knowledge-based strategy involves replacing the central core (scaffold) of a known active molecule with a structurally different core while retaining the original biological activity. acs.org For the indole class, this could mean replacing the indole nucleus with a bioisosteric ring system like an indazole or a benzimidazole. nih.gov This technique is valuable for discovering novel chemotypes, improving pharmacokinetic properties, and circumventing existing patents. A successful example involved hopping from an indole-2-carboxylic acid scaffold to an indazole scaffold, which transformed a selective MCL-1 protein inhibitor into a dual MCL-1/BCL-2 inhibitor, a significant finding for developing cancer therapies. nih.govrsc.org

These design principles allow for the rational modification of the this compound structure to generate new chemical entities with optimized therapeutic potential.

Computational Approaches to SAR Elucidation

Computational modeling has become an indispensable tool in modern drug discovery for elucidating the Structure-Activity Relationship (SAR) of novel compounds. nih.gov For derivatives of this compound, these in silico techniques provide profound insights into the molecular features governing their biological activity, thereby guiding the rational design of more potent and selective molecules. nih.govnih.gov Methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are frequently employed to understand how structural modifications influence a compound's interaction with its biological target. nih.govnih.gov These approaches can predict the biological activity of newly designed compounds, prioritize them for synthesis, and help interpret experimental results at a molecular level. nih.gov

3D-Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

3D-QSAR is a powerful computational method used to establish a statistical correlation between the 3D properties of a series of molecules and their biological activities. mdpi.com This technique is instrumental in understanding the SAR of this compound derivatives by identifying the key physicochemical properties that dictate their potency. The underlying principle is that the biological activity of a compound is related to its 3D structural and electronic properties. nih.gov

The process involves aligning a set of active compounds (a training set) and calculating various molecular fields (e.g., steric and electrostatic) around them. jmaterenvironsci.com Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are then used to build a predictive model. nih.govjmaterenvironsci.com

CoMFA calculates steric and electrostatic fields to explain the activity. nih.gov

CoMSIA evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often providing a more detailed understanding of the ligand-receptor interactions. nih.gov

The resulting 3D-QSAR models are visualized using contour maps, which highlight regions where specific properties are predicted to enhance or diminish biological activity. For this compound derivatives, these maps can indicate, for example, that the bulky isopropyl group at the C-5 position is favorable if it occupies a specific hydrophobic pocket in the target receptor. researchgate.net

The robustness and predictive power of these models are assessed through rigorous statistical validation, including the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). nih.gov A high q² value indicates good internal predictive ability, while a high predictive r² for an external test set of compounds confirms the model's ability to accurately predict the activity of new molecules. nih.govmdpi.com

| 3D-QSAR Model | Target/Compound Series | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² (Test Set) | Key Findings |

| CoMFA | Pim-1 inhibitors (Indole derivatives) nih.gov | 0.524 | 0.982 | Not specified | Steric interactions are more important than electrostatic ones for activity. |

| CoMSIA | Pim-1 inhibitors (Indole derivatives) nih.gov | 0.586 | 0.974 | Not specified | The model identified key electrostatic, donor/acceptor, and hydrophobic fields. |

| Atom-based 3D-QSAR | Aβ anti-aggregating agents (Indole and isatin (B1672199) derivatives) mdpi.com | 0.596 | Not specified | 0.695 | The model complemented a pharmacophore model by identifying physicochemical features correlated with potency. |

Ligand-Based and Structure-Based Design Considerations

Computational approaches to ligand design are broadly categorized as either ligand-based or structure-based, depending on the availability of the 3D structure of the biological target. nih.gov Both methodologies are crucial for optimizing the SAR of this compound derivatives.

Ligand-Based Design: When the three-dimensional structure of the target protein is unknown, ligand-based methods are employed. nih.gov These techniques rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. nih.gov A key ligand-based approach is pharmacophore modeling.

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. dergipark.org.trnih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. mdpi.com By analyzing a set of active molecules, a pharmacophore model can be generated that defines the spatial arrangement of these crucial features. nih.gov This model then serves as a 3D query to screen virtual compound libraries for new, structurally diverse molecules that fit the pharmacophore and are therefore likely to be active. dergipark.org.tr For derivatives of this compound, a pharmacophore model could define the necessity of the indole's aromatic rings, the hydrogen-donating NH group, and a hydrophobic feature corresponding to the isopropyl substituent. mdpi.com

Structure-Based Design: When the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR spectroscopy, structure-based drug design becomes a powerful tool. nih.govderpharmachemica.com Molecular docking is the most prominent technique in this category.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target, forming a stable complex. derpharmachemica.com It involves placing the ligand (e.g., a this compound derivative) into the binding site of the target protein and evaluating its binding affinity using a scoring function. nih.gov These simulations provide detailed insights into the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. nih.gov Docking studies on indole derivatives have successfully identified critical interactions with key amino acid residues in the active sites of various enzymes, such as cyclooxygenase-2 (COX-2) and Pim-1 kinase. nih.govmdpi.com For this compound derivatives, docking could reveal how the isopropyl group fits into a hydrophobic pocket of the target and how the indole core interacts with surrounding residues, thereby explaining the observed SAR and guiding further structural modifications to enhance binding affinity. mdpi.com

Computational Chemistry and Theoretical Investigations of 5 1 Methylethyl 1h Indole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For 5-(1-Methylethyl)-1H-indole, these calculations would provide insights into its stability, reactivity, and potential interaction with other molecules. Density Functional Theory (DFT) is a common method for such investigations, offering a balance between accuracy and computational cost.

HOMO-LUMO Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, a HOMO-LUMO analysis would predict the most likely sites for electrophilic and nucleophilic attack. The indole (B1671886) ring system is generally electron-rich, making it susceptible to electrophilic substitution. The distribution of the HOMO would likely be concentrated on the indole ring, particularly at the C3 position, which is a known site of high reactivity in indoles. The LUMO, on the other hand, would indicate regions that are favorable for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and not based on specific experimental or calculated values for this compound.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.5 |

| LUMO | -0.8 |

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map is typically colored to indicate regions of different electrostatic potential, with red representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas. Green and yellow represent intermediate potentials. frontiersin.orgmdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to study the interaction between a small molecule (ligand) and a larger molecule, typically a protein (receptor). These methods are extensively used in drug discovery and design. mdpi.comachemblock.com

Prediction of Ligand-Target Interactions and Binding Modes

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. mdpi.commdpi.com

If this compound were to be investigated as a potential ligand for a specific protein target, molecular docking would be employed to predict its binding mode and affinity. The indole scaffold is a common motif in many biologically active compounds, and the isopropyl group at the 5-position would influence the binding specificity and affinity through steric and hydrophobic interactions.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Target (Note: The following data is for illustrative purposes only.)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Hypothetical Kinase | -8.2 | Tyr123, Leu45, Val67 |

Conformational Analysis and Stability Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov The relative stability of different conformers is determined by their potential energy. For flexible molecules, understanding the preferred conformation is essential as it can significantly impact its biological activity.

For this compound, the primary source of conformational flexibility would be the rotation of the isopropyl group. While the indole ring itself is rigid, the orientation of the methyl groups of the isopropyl substituent can vary. Computational methods can be used to calculate the energy of different rotational isomers (rotamers) to identify the most stable conformation.

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. An MD simulation of this compound, either in a solvent or bound to a protein, would reveal its conformational flexibility and the stability of its interactions. The simulation would track the movements of all atoms in the system, providing insights into how the molecule adapts its shape and how its interactions with its environment fluctuate.

Advanced Computational Methodologies

Beyond the standard computational techniques, more advanced methodologies can provide deeper insights into the properties and behavior of this compound.

One such approach is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. In QM/MM simulations, the most chemically important part of a system, such as the ligand and the active site of a protein, is treated with a high level of quantum mechanics theory, while the rest of the system is treated with a more computationally efficient molecular mechanics force field. This allows for the accurate study of chemical reactions and other electronic phenomena within a large biological system.

Enhanced sampling techniques, such as metadynamics or umbrella sampling, can be used in conjunction with molecular dynamics simulations to explore the conformational landscape of a molecule more efficiently and to calculate the free energy changes associated with binding or conformational changes. These methods are particularly useful for studying processes that occur on longer timescales than can be accessed with standard MD simulations.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure of molecules, their packing in crystals, and their interactions with biological targets. Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and characterize these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, based on the electron density (ρ) and its derivatives. The analysis primarily revolves around the reduced density gradient (s), which helps identify regions of non-covalent interactions.

For this compound, several types of non-covalent interactions are expected, which can be studied using NCI analysis. The resulting 3D visualization, known as an NCI plot, uses a color scale to differentiate the nature and strength of these interactions.

Hydrogen Bonds: The indole ring contains an N-H group that can act as a hydrogen bond donor. This can lead to the formation of N-H···π interactions or interactions with other hydrogen bond acceptors. In an NCI plot, strong, attractive interactions like hydrogen bonds are typically represented by well-defined, disc-shaped isosurfaces colored blue. researchgate.netyoutube.com

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with other aromatic systems. nih.govrsc.orgnih.govnih.gov These interactions are a result of electrostatic and dispersion forces and are critical for the stability of protein structures and ligand-receptor binding. nih.gov In NCI plots, these interactions appear as broader, sheet-like isosurfaces between the aromatic rings, typically colored green to light blue, indicating moderate attractive forces. ic.ac.ukjussieu.fr

Van der Waals Interactions: The isopropyl group at the 5-position, being an aliphatic substituent, primarily engages in weaker van der Waals interactions. These are ubiquitous, non-specific attractive or repulsive forces. In NCI analysis, these weak but stabilizing interactions are visualized as larger, diffuse green-colored isosurfaces. youtube.comjussieu.fr

Steric Repulsion: Steric clashes can occur within the molecule or between interacting molecules. These repulsive interactions are identified in NCI plots as reddish-colored isosurfaces in regions of high electron density overlap. researchgate.netyoutube.com

The strength and nature of these interactions are further quantified by plotting the reduced density gradient (s) against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). This plot reveals characteristic spikes in low-density, low-gradient regions that correspond to non-covalent interactions.

| Interaction Type | Molecular Moiety Involved | Typical NCI Isosurface Appearance | sign(λ₂)ρ Value |

|---|---|---|---|

| Hydrogen Bonding | Indole N-H group | Blue, disc-shaped surface | Strongly negative |

| π-π Stacking | Aromatic indole ring | Green to light blue, broad surface | Slightly negative to near zero |

| Van der Waals Forces | Isopropyl group and indole ring | Large, diffuse green surface | Near zero |

| Steric Repulsion | Crowded regions (e.g., intramolecular) | Red, irregular surface | Positive |

Mechanistic Studies of Indole-Forming Reactions Using Computational Models

Computational chemistry provides powerful tools to elucidate the complex mechanisms of chemical reactions, including those that form the indole scaffold. The Fischer indole synthesis is a classic and widely used method for preparing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. mdpi.comresearchgate.net Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in studying the intricate steps of this and other indole-forming reactions.

The accepted mechanism for the Fischer indole synthesis involves several key steps:

Hydrazone Formation: The initial reaction between the phenylhydrazine and a carbonyl compound to form a phenylhydrazone.

Tautomerization: The hydrazone tautomerizes to its enehydrazine form.

nih.govnih.gov-Sigmatropic Rearrangement: This is often the rate-determining step, where a C-C bond is formed. nih.govresearchgate.netchemtube3d.com

Aromatization: The intermediate loses a molecule of ammonia (B1221849) (or an amine) to form the aromatic indole ring. mdpi.com

Computational studies can provide detailed insights into this reaction pathway. nih.govscispace.com For instance, DFT calculations can be used to:

Map the Potential Energy Surface: This allows for the identification of all intermediates and transition states along the reaction coordinate.

Calculate Activation Energies: By determining the energy of the transition states relative to the reactants, computational models can predict the feasibility of a reaction and identify the rate-limiting step. scispace.com

Investigate Regioselectivity: In cases where unsymmetrical ketones are used, two different indole products can be formed. Computational analysis of the transition state energies for the competing nih.govnih.gov-sigmatropic rearrangement pathways can explain and predict the observed regioselectivity. nih.govnih.gov

Analyze Substituent Effects: DFT studies can model how different substituents on the phenylhydrazine or carbonyl component influence the reaction rate and outcome by altering the electronic properties and stability of intermediates and transition states.

| Reaction Step | Computational Investigation | Key Insights Gained |

|---|---|---|

| Hydrazone-Enehydrazine Tautomerism | Calculation of tautomer energies and transition state for interconversion. | Determination of the equilibrium position and the energetic barrier for this step. |

| nih.govnih.gov-Sigmatropic Rearrangement | Locating the transition state structure and calculating its energy. nih.gov | Identification of the rate-determining step and understanding the factors controlling regioselectivity. nih.gov |

| Cyclization and Aromatization | Modeling of the cyclization and subsequent elimination steps. | Elucidation of the final steps leading to the stable aromatic indole product. |

| Overall Reaction | Construction of a complete reaction energy profile. | A comprehensive understanding of the reaction thermodynamics and kinetics. |

These computational approaches have been successfully applied to understand the synthesis of various complex indole derivatives, providing a level of mechanistic detail that is often difficult to obtain through experimental methods alone. researchgate.netnih.gov

Application of Machine Learning and Artificial Intelligence in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical discovery and drug development. icmerd.com These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design and synthesis of new molecules with desired properties. For indole derivatives, including those based on the this compound scaffold, AI and ML offer numerous applications.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. jocpr.commdpi.comresearchgate.net ML algorithms, such as random forests, support vector machines, and neural networks, can build highly predictive QSAR models for indole derivatives. francis-press.com These models can then be used to virtually screen large libraries of compounds and predict the activity of novel, unsynthesized molecules, prioritizing them for synthesis and testing. nih.govnih.gov

Prediction of ADME Properties: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. Machine learning models can be trained to predict these properties (e.g., solubility, permeability, metabolic stability) from a molecule's structure, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process.

De Novo Molecular Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can learn the underlying patterns of chemical structures from large databases. tue.nlnih.govnih.gov They can then be used to design entirely new molecules, including novel indole derivatives, that are optimized for specific properties, such as high binding affinity to a biological target or desirable ADME characteristics. researchgate.net

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and to devise synthetic routes for target molecules. This can help chemists design more efficient and reliable syntheses for complex indole derivatives.

| Application | Description | Impact on Chemical Discovery |

|---|---|---|

| QSAR Modeling | Develops models to predict biological activity (e.g., anticancer, anti-inflammatory) from molecular structure. nih.govresearchgate.net | Accelerates hit identification and lead optimization by enabling rapid virtual screening. |

| ADME/Tox Prediction | Predicts pharmacokinetic and toxicity properties of molecules. | Reduces late-stage attrition of drug candidates by flagging potential liabilities early. |

| De Novo Design | Generates novel molecular structures with optimized properties using generative models. nih.gov | Explores new chemical space and designs molecules tailored to specific biological targets. icmerd.comresearchgate.net |

| Synthesis Planning | Predicts reaction outcomes and designs efficient multi-step synthetic pathways. | Reduces the time and resources required for chemical synthesis. |

Chirality and Stereochemistry in Indole Derivatives: Computational Perspectives

While this compound itself is an achiral molecule, the introduction of one or more stereocenters into its derivatives gives rise to stereoisomers (enantiomers and diastereomers). The three-dimensional arrangement of atoms is critical for a molecule's biological activity, as biomolecules like enzymes and receptors are chiral and often interact differently with different stereoisomers of a drug. Computational chemistry offers indispensable tools for studying the chirality and stereochemistry of indole derivatives.

Conformational Analysis: Chiral molecules can exist in various conformations. Computational methods, such as molecular mechanics and quantum mechanics, can be used to perform conformational searches to identify the most stable, low-energy conformations of different stereoisomers. This is crucial for understanding their shape and how they might interact with a binding site.

Prediction of Chiroptical Properties: Computational chemistry can predict chiroptical properties that are used to characterize chiral molecules experimentally. This includes:

Optical Rotation: Calculating the specific rotation of a molecule at a given wavelength of light.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD): Simulating the ECD and VCD spectra of enantiomers, which can be compared with experimental spectra to determine the absolute configuration of a newly synthesized molecule.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net For chiral indole derivatives, docking studies can be used to simulate their binding to a target protein. nih.gov These simulations can reveal why one stereoisomer binds more tightly than another, providing a rational basis for the observed differences in biological activity. This is essential for designing stereoselective inhibitors.

Modeling Stereoselective Reactions: When synthesizing chiral indole derivatives, it is often desirable to produce only one stereoisomer. Computational models can be used to study the mechanisms of stereoselective reactions. researchgate.net By calculating the energies of the transition states leading to different stereoisomeric products, chemists can understand the origin of stereoselectivity and design catalysts or reaction conditions to favor the formation of the desired product. rsc.org

| Computational Method | Application | Information Obtained |

|---|---|---|

| Conformational Search | Identifying stable 3D structures of stereoisomers. | Relative energies and geometries of different conformers. |

| Quantum Mechanical Calculations (e.g., DFT) | Predicting chiroptical properties (Optical Rotation, ECD, VCD). | Aids in the assignment of absolute configuration by comparison with experimental data. |

| Molecular Docking | Simulating the binding of enantiomers/diastereomers to a biological target. frontiersin.org | Binding affinities, binding poses, and key intermolecular interactions, explaining stereospecific activity. nih.gov |

| Transition State Modeling | Investigating the mechanisms of asymmetric synthesis. researchgate.net | Energetic rationale for observed stereoselectivity in chemical reactions. |

Biological Activities and Mechanistic Studies of 5 1 Methylethyl 1h Indole and Its Derivatives Excluding Clinical Human Trials

Antiviral Activities and Proposed Molecular Mechanisms

Indole (B1671886) derivatives have been extensively investigated for their potential as antiviral agents, demonstrating activity against a variety of DNA and RNA viruses. The planar, electron-rich indole ring system can engage in various interactions with viral proteins, making it a privileged scaffold in antiviral drug discovery.

HIV-1 Fusion Inhibition through Glycoprotein Targeting

A critical area of anti-HIV research is the development of entry inhibitors that prevent the virus from fusing with host cells. nih.govnih.gov A key target in this process is the viral envelope glycoprotein, which is a trimer composed of gp120 and gp41 subunits. nih.govnih.gov The gp41 subunit is essential for the fusion of the viral and cellular membranes. nih.govnih.gov

Derivatives of the indole scaffold have been identified as promising small-molecule HIV-1 fusion inhibitors that specifically target the gp41 protein. nih.gov The proposed mechanism involves the binding of these indole-based compounds to a highly conserved hydrophobic pocket on the inner core of the gp41 trimer. nih.govchemrxiv.org This binding event is thought to interfere with the conformational changes in gp41 that are necessary for membrane fusion, thereby preventing viral entry into the host cell. nih.gov Structure-activity relationship studies on various indole derivatives have highlighted the importance of substituents on the indole ring for optimizing binding affinity and antiviral potency. nih.gov While specific studies on 5-(1-Methylethyl)-1H-indole are not extensively documented in this context, the general activity of the indole class suggests that this compound could serve as a scaffold for the design of novel HIV-1 fusion inhibitors.

Herpes Simplex Virus (HSV) Inhibition

Herpes Simplex Virus (HSV) infections are widespread, and the emergence of drug-resistant strains necessitates the search for new antiviral agents. nih.gov Natural products, including those containing indole alkaloids, have been a significant source of compounds with anti-HSV activity. nih.govnih.gov The antiviral mechanisms of these compounds are diverse and can target various stages of the viral life cycle, from viral entry to replication. nih.govnih.gov

Research has shown that certain indole derivatives can inhibit HSV-1 infection by interfering with viral immediate-early transcriptional events. nih.gov While direct studies on this compound are limited, the broad anti-HSV activity of the indole class of compounds suggests potential for derivatives of this molecule.

Other Viral Targets (e.g., Coxsackie B4 Virus, Coronavirus 3CLpro)

The antiviral spectrum of indole derivatives extends beyond HIV and HSV. For instance, certain indole-based thiosemicarbazides have demonstrated significant and selective inhibitory effects on the replication of Coxsackie B4 virus, an enterovirus associated with various human diseases.

Furthermore, in the context of coronaviruses, the 3C-like protease (3CLpro) is an essential enzyme for viral replication and a key target for antiviral drug development. nih.govnih.gov Structure-activity relationship studies of indole-derived inhibitors have provided insights into the molecular interactions necessary for potent inhibition of SARS-CoV-2 3CLpro. nih.govnih.gov Although a 5-methyl indole derivative showed a significant loss of inhibitory activity against SARS-CoV-2 3CLpro, this highlights the sensitivity of the enzyme's active site to the substitution pattern on the indole ring. nih.gov This suggests that other substitutions, such as the 1-methylethyl group, could have different effects and warrant investigation.

Antimicrobial Research: Spectrum and Action

In addition to their antiviral properties, indole and its derivatives have been recognized for their antimicrobial activities against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy and Bactericidal/Bacteriostatic Modes of Action

Indole itself is a signaling molecule in many bacterial species, and its derivatives can exhibit potent antibacterial effects. A closely related compound, 5-methylindole (B121678), has been shown to possess bactericidal activity against a variety of Gram-positive and Gram-negative pathogens. This bactericidal action involves killing the bacteria directly. nih.govnih.govmdpi.com In contrast, bacteriostatic agents only inhibit bacterial growth, relying on the host's immune system to clear the infection. nih.govnih.govmdpi.com

The mode of action—whether bactericidal or bacteriostatic—can be influenced by the concentration of the compound and the specific bacterial species. nih.govmdpi.com Synthetic indole derivatives have been developed that are effective against multidrug-resistant Gram-positive bacteria. nih.gov The mechanism for some of these derivatives involves inhibiting respiratory metabolism. nih.gov The outer membrane of Gram-negative bacteria can act as a barrier, preventing the entry of some indole compounds. nih.govacademicjournals.org

Table 1: Antibacterial Activity of a Synthetic Indole Derivative (SMJ-2) against Gram-Positive Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | Data not specified |

| Multidrug-resistant S. aureus | Effective |

| Enterococcus faecalis | Data not specified |

| Listeria monocytogenes | Data not specified |

Note: This table is based on data for a synthetic indole derivative, SMJ-2, and indicates its effectiveness against multidrug-resistant Gram-positive bacteria. Specific MIC values for individual strains were not provided in the source material. nih.gov

Antifungal Properties

The indole nucleus is a key component of many compounds with significant antifungal activity. nih.govdergipark.org.trresearchgate.net Indole derivatives have been shown to be effective against a variety of fungal pathogens, including species of Fusarium, Aspergillus, and Candida. nih.govdergipark.org.trresearchgate.net

The mechanism of antifungal action for some azole derivatives containing an indole ring involves the inhibition of fungal lanosterol 14α-demethylase (CYP51), an enzyme crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. dergipark.org.tr The substitution pattern on the indole ring plays a critical role in determining the antifungal potency and spectrum of activity. dergipark.org.tr

Table 2: Antifungal Activity of Indole Derivatives against Selected Fungal Species

| Fungal Species | Activity of Indole Derivatives |

| Fusarium graminearum | Active |

| Fusarium oxysporum | Active |

| Candida albicans | Active |

| Aspergillus niger | Active |

Note: This table provides a general overview of the antifungal spectrum of indole derivatives based on multiple studies. The specific activity can vary significantly depending on the exact chemical structure of the derivative. nih.govdergipark.org.trresearchgate.net

Antimycobacterial and Antitubercular Investigations

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents. msptm.org Indole derivatives have been a significant area of focus in the development of potential anti-tubercular drugs due to their wide range of therapeutic activities. nih.gov

Research into the antimycobacterial properties of indole-containing compounds has identified several derivatives with promising activity against various Mycobacterium species. For instance, amphiphilic indole derivatives have demonstrated antimycobacterial effects, with studies highlighting their structure-activity relationships and membrane-targeting properties. nih.gov In the search for new anti-tubercular agents, a series of indole chalcones were designed and evaluated against the H37Rv strain of M. tuberculosis, with some compounds showing potential activity. nih.gov

Furthermore, some indole derivatives have been investigated for their ability to sensitize mycobacteria to existing drugs. One study identified a compound, AB131, and its derivatives that can increase the antimycobacterial activity of the antitubercular drug para-aminosalicylic acid (PAS) by 2–5-fold against various mycobacterial species. nih.gov While these compounds did not exhibit antimycobacterial activity on their own, they demonstrated a high binding affinity to a flavin-independent 5,10-methylenetetrahydrofolate reductase in Mycobacterium smegmatis. nih.gov

While specific studies focusing exclusively on this compound are not extensively detailed in the provided context, the broader research into indole derivatives provides a strong rationale for its investigation as a potential scaffold for novel antimycobacterial and antitubercular agents. The diverse mechanisms of action and the potential for synergistic effects with current therapies make this class of compounds a promising area for future research. nih.govnih.gov

Anti-inflammatory Research and Target Modulation